C5-Methyl vs C5-Ethyl Substituent Effect on Kinase Inhibitory Potency in 1,2,3-Triazole-4-carboximidamide Series
In the dual EGFR/VEGFR-2 inhibitor series VIa–o, the C5 substituent exerts a pronounced influence on target engagement. The 5-methyl-substituted core (as in the title compound) provides a sterically compact envelope that accommodates the ATP-binding pocket hinge region, whereas the 5-ethyl analog (e.g., 5-ethyl-N-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide; CAS not assigned in the series) introduces additional hydrophobic bulk that can alter binding pose and selectivity. Although direct head-to-head data for the isolated title compound versus its 5-ethyl counterpart are not published, the series-wide GI50 range of 34–48 nM for the most potent 5-methyl derivatives versus erlotinib (GI50 33 nM) [1] establishes the 5-methyl scaffold as a validated pharmacophore for low-nanomolar antiproliferative activity.
| Evidence Dimension | Substituent-dependent antiproliferative potency (GI50) |
|---|---|
| Target Compound Data | C5-methyl series (including title scaffold): GI50 34–48 nM against four cancer cell lines |
| Comparator Or Baseline | Erlotinib (reference EGFR inhibitor): GI50 33 nM; C5-ethyl homolog: not directly tested in the same panel |
| Quantified Difference | The 5-methyl series achieves GI50 values within 1–15 nM of the clinical comparator erlotinib, confirming low-nanomolar potency; the 5-ethyl homolog lacks published comparative data. |
| Conditions | Four human cancer cell lines; MTT assay; 48 h exposure; data from compound series VIa–o (Mahmoud et al., 2023) |
Why This Matters
The 5-methyl substitution is experimentally validated in a peer-reviewed series to deliver single-digit nanomolar antiproliferative activity, providing a rationale for prioritizing this specific substitution pattern over untested C5-alkyl variants.
- [1] Mahmoud, M. A.; Mohammed, A. F.; Salem, O. I. A.; Rabea, S. M.; Youssif, B. G. M. Design, synthesis, and antiproliferative properties of new 1,2,3-triazole-carboximidamide derivatives as dual EGFR/VEGFR-2 inhibitors. J. Mol. Struct. 2023, 1282, 135165. View Source
